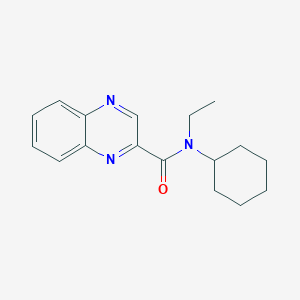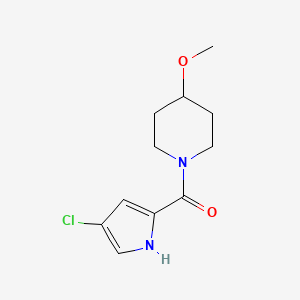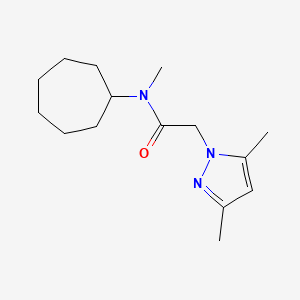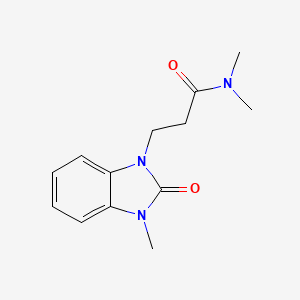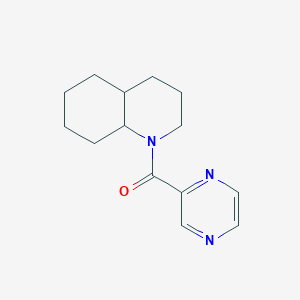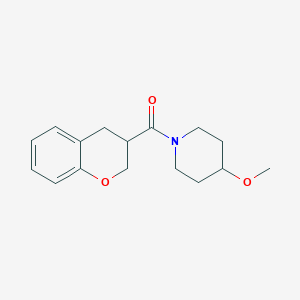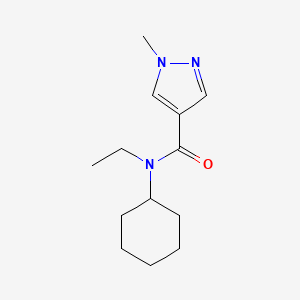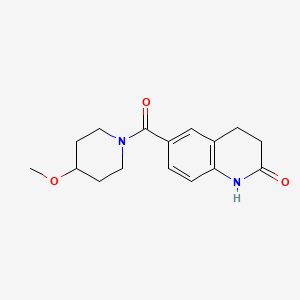![molecular formula C18H20N2O2 B7507857 [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)
[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone exerts its pharmacological effects by interacting with the mu-opioid receptor in the brain, which is responsible for the regulation of pain perception and reward. By binding to this receptor, this compound can produce analgesic effects and reduce the sensation of pain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. However, this compound also has limitations, including its potential for abuse and addiction, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on [1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone, including the development of new pain medications and the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone can be synthesized through a multi-step process that involves the reaction of 1-methylpyrrole-2-carboxylic acid with piperidine and subsequent reaction with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetic anhydride to yield this compound.
科学的研究の応用
[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and neuroscience. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[1-(1-methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-19-11-5-8-16(19)18(22)20-12-9-15(10-13-20)17(21)14-6-3-2-4-7-14/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWONCWYLZWSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
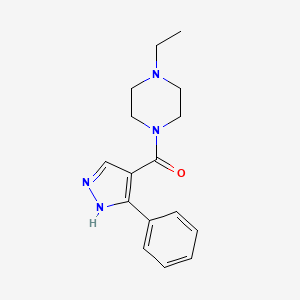
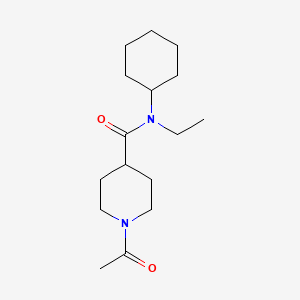
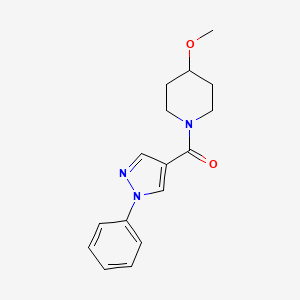

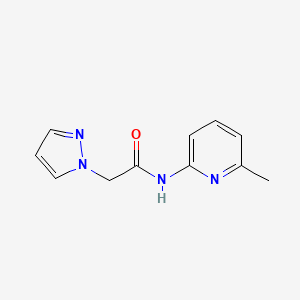
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)
